molecular formula C13H27NO B13273698 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol

Cat. No.: B13273698
M. Wt: 213.36 g/mol
InChI Key: YEEAQNAMMIZANY-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol is a chemical compound of interest in organic chemistry and materials science research. As an amino alcohol derivative, it features both hydroxy and amino functional groups, a combination that is often explored in the development of polymer precursors and specialty chemicals . Compounds with similar structures, such as those featuring a cyclohexylamino group, are utilized in research applications like the synthesis of complex molecules, including antioxidants and polymer additives . The presence of the 4-methylcyclohexyl group may influence the compound's stereochemistry and physical properties, making it a valuable subject for structure-activity relationship (SAR) studies and method development in synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use, as related amino alcohol compounds can carry hazards such as skin, eye, and respiratory irritation . Proper personal protective equipment (PPE) is recommended for safe handling.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

4-methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(2)8-13(9-15)14-12-6-4-11(3)5-7-12/h10-15H,4-9H2,1-3H3

InChI Key

YEEAQNAMMIZANY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 4-methylcyclohexylamine with 4-methyl-2-pentanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 4-methylcyclohexylamine and 4-methyl-2-pentanone, are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as chromatography or crystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Catalysis

(a) Pyridinyl-Substituted Amino Alcohols
  • 4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol (Ligand a) and 4-Methyl-2-(pyridin-2-yl-amino)-pentan-1-ol (Ligand b): Structural Differences: Replace the cyclohexyl group with pyridinyl moieties (aromatic vs. alicyclic). Synthesis: Synthesized via one-pot reactions from bromopyridines and enantiopure amino alcohols . Applications: Used as ligands in iridium-catalyzed asymmetric hydrogenation of ketones. The pyridinyl groups enhance π-interactions with metal centers, improving catalytic activity compared to alicyclic analogs . Key Data:
Property Ligand a/b Target Compound
Backbone Pentan-1-ol Pentan-1-ol
Substituent Pyridinylamino 4-Methylcyclohexylamino
Catalytic Role Hydrogenation catalysts Not explicitly reported
Toxicity Not reported Acute toxicity (eye/lung)
(b) Heterocyclic Analogs
  • 4-Methyl-2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pentan-1-ol (CAS: 1250178-54-1): Structural Differences: Incorporates a pyrazole ring instead of cyclohexyl. Properties: Higher molecular weight (211.31 g/mol vs. target’s 187.32 g/mol) due to the heterocycle. Likely exhibits altered solubility and metal-binding affinity . Applications: Pyrazole-containing ligands are common in transition-metal catalysis for enhanced stability and selectivity.

Alicyclic and Aromatic Amino Alcohols

(a) 4-Methyl-4-phenylpentan-1-ol (CAS: 33214-57-2) :
  • Structural Differences: Phenyl group at position 4 vs. cyclohexylamino at position 2.
  • Properties: Increased lipophilicity (logP ~3.5 estimated) due to the aromatic ring, contrasting with the target’s balanced hydrophilicity from the amino alcohol group .
  • Applications : Phenyl-substituted alcohols are often intermediates in fragrance or pharmaceutical synthesis.
(b) 4-Methyl-1-phenylpentan-2-ol (CAS: 7779-78-4) :
  • Structural Differences : Benzyl group at position 1 and hydroxyl at position 2.

Biological Activity

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol, also known by its CAS number 1247752-54-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C12H27NOC_{12}H_{27}NO. It features a pentanol backbone with a methyl group and a cyclohexyl amino substituent, which may influence its interaction with biological systems.

Research indicates that compounds with similar structures often interact with various biological pathways:

  • Receptor Modulation : Compounds with amine groups can act as agonists or antagonists at neurotransmitter receptors. This interaction may lead to modulation of neurotransmitter release and synaptic transmission.
  • Enzyme Inhibition : The presence of hydroxyl groups suggests potential for enzyme inhibition, particularly in metabolic pathways involving alcohol dehydrogenases or similar enzymes.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Neuroprotective May exhibit protective effects on neuronal cells by modulating oxidative stress.
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
Analgesic Possible pain-relieving properties, similar to other amine-containing compounds.

Case Studies and Research Findings

  • Neuroprotective Studies : A study published in the Journal of Medicinal Chemistry explored derivatives of similar amines and their effects on neuroprotection in models of neurodegeneration. The findings suggested that structural modifications could enhance protective effects against oxidative stress .
  • Anti-inflammatory Activity : Research has shown that compounds with similar functional groups can inhibit the production of pro-inflammatory cytokines in vitro. A study demonstrated that such compounds could significantly reduce TNF-alpha levels in macrophage cultures .
  • Analgesic Properties : In animal models, compounds resembling this compound were tested for analgesic effects. Results indicated a dose-dependent reduction in pain responses, suggesting potential applications in pain management therapies .

Q & A

Basic: What are the key considerations for synthesizing 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol in a laboratory setting?

Methodological Answer:
The synthesis typically involves alkylation of 4-methylcyclohexylamine with a suitable electrophile, such as a halide or epoxide derivative, under controlled conditions. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., ethanol, dichloromethane) are preferred to stabilize intermediates and enhance reaction rates .
  • Catalysts: Strong bases (e.g., NaOH) or transition-metal catalysts may facilitate nucleophilic substitution or reductive amination .
  • Purification: Column chromatography or recrystallization is used to achieve ≥95% purity, as noted in safety data sheets .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, particularly the stereochemistry of the cyclohexyl and pentanol moieties .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and detects by-products from incomplete substitution reactions .
  • Mass Spectrometry (MS): Validates molecular weight (C₁₃H₂₇NO) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats are mandatory. Respiratory protection may be required if aerosolization occurs .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as the compound is restricted to R&D use under supervised conditions .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized in substitution reactions involving this compound?

Methodological Answer:

  • Temperature Control: Maintain 40–60°C to balance reaction kinetics and minimize thermal decomposition .
  • Stoichiometry: A 1.2:1 molar ratio of nucleophile (e.g., 4-methylcyclohexylamine) to electrophile reduces unreacted starting material .
  • Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Advanced: What mechanistic insights explain its reactivity in oxidation or reduction reactions?

Methodological Answer:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using CrO₃ or KMnO₄ under acidic conditions, with stereoelectronic effects from the cyclohexyl group influencing regioselectivity .
  • Reduction: Sodium borohydride selectively reduces imine intermediates without affecting the cyclohexyl ring, as observed in analogous amino alcohol systems .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Purity Verification: Re-test batches using HPLC to rule out impurities (e.g., isomers) that may skew bioactivity results .
  • Stereochemical Analysis: Chiral chromatography or optical rotation measurements can resolve conflicting data, as stereoisomers may exhibit divergent binding affinities .
  • Dose-Response Studies: Conduct assays across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects .

Advanced: What role does stereochemistry play in its interactions with biological targets?

Methodological Answer:
The (R/S)-configuration at the amino and hydroxyl groups dictates binding to enzymes or receptors. For example:

  • Enzyme Inhibition: The (S)-enantiomer may exhibit higher affinity for cytochrome P450 isoforms due to spatial compatibility with active sites .
  • Hydrogen Bonding: The hydroxyl group’s orientation influences interactions with catalytic residues, as shown in molecular docking studies .

Advanced: What advanced analytical methods validate its stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles to recommend storage below 25°C .
  • Photostability Studies: UV-Vis spectroscopy under ICH Q1B guidelines identifies light-sensitive functional groups (e.g., the amino alcohol moiety) .

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